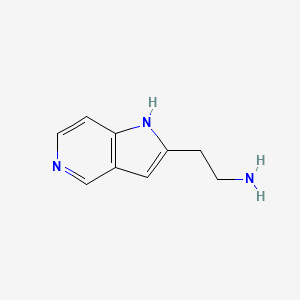

2-(5-Azaindole-2-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(1H-pyrrolo[3,2-c]pyridin-2-yl)ethanamine |

InChI |

InChI=1S/C9H11N3/c10-3-1-8-5-7-6-11-4-2-9(7)12-8/h2,4-6,12H,1,3,10H2 |

InChI Key |

UMDFCVSRKCPLQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1NC(=C2)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Azaindole 2 Yl Ethanamine and Its Derivatives

Retrosynthetic Analysis of the 2-(5-Azaindole-2-yl)ethanamine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comegrassbcollege.ac.in It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable chemical reactions. amazonaws.comegrassbcollege.ac.in

For this compound, a primary disconnection can be made at the C-C bond between the azaindole ring and the ethylamine (B1201723) side chain. This leads to a 2-substituted 5-azaindole (B1197152) precursor, which can be further disconnected to reveal the fundamental building blocks. A common strategy involves disconnecting the pyrrole (B145914) ring of the 5-azaindole core. This typically leads back to a substituted aminopyridine, which serves as a versatile starting material. nih.govmdpi.com The ethylamine side chain can be introduced through various methods, such as the reduction of a corresponding nitrile or nitroethyl group, or via coupling reactions.

Another retrosynthetic approach focuses on constructing the pyridine (B92270) ring onto a pre-existing pyrrole moiety. uni-rostock.de This strategy is less common but offers an alternative pathway to the 5-azaindole skeleton.

Classical and Established Synthetic Routes to 5-Azaindoles

The synthesis of azaindoles often parallels that of indoles, but the electron-deficient nature of the pyridine ring can render many classic indole (B1671886) syntheses inefficient. nih.govmdpi.com Nevertheless, several established methods have been successfully adapted for the preparation of 5-azaindoles.

Pyrrole Ring Construction Strategies

The most prevalent approach to 5-azaindole synthesis involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. nih.govmdpi.com These methods often start from substituted 3-amino-4-halopyridines or related compounds.

One notable example is the Fischer indole synthesis , which has been applied to the synthesis of azaindoles. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone derived from a suitable pyridine ketone or aldehyde.

Another important strategy is the Bartoli indole synthesis , which is particularly useful for the synthesis of 7-azaindoles but has been adapted for other isomers. researchgate.net This method involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.

The Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-ortho-toluidine, has also been utilized, although it often requires harsh reaction conditions.

Pyridine Ring Construction Strategies

While less common, methods that construct the pyridine ring onto a pyrrole precursor offer an alternative route to 5-azaindoles. uni-rostock.de These strategies often involve the condensation of a substituted pyrrole with a three-carbon synthon containing two electrophilic centers. uni-rostock.de For example, 2-aminopyrroles can react with β-dicarbonyl compounds or their equivalents to form the fused pyridine ring. uni-rostock.de

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. zju.edu.cnrsc.org Several MCRs have been developed for the one-pot synthesis of substituted 5-azaindoles.

A notable example involves a zirconocene-mediated multicomponent process that allows for the synthesis of 5-azaindoles with diverse substitution patterns in good to excellent yields. nih.govdp.tech This reaction brings together a Si-tethered diyne and three nitrile components in a highly selective manner. nih.govdp.tech

Modern and Catalytic Approaches for 5-Azaindole Formation

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 5-azaindoles. nih.govmdpi.comcapes.gov.br Palladium-catalyzed cross-coupling reactions have proven to be particularly powerful tools for the construction and functionalization of the 5-azaindole core. nih.govcapes.gov.bracs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. The Sonogashira and Suzuki-Miyaura reactions are prominent examples that have been extensively used in the synthesis of 5-azaindoles. nih.govtandfonline.com

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. nih.gov This reaction is frequently used to couple an alkyne to a halopyridine, followed by an intramolecular cyclization to form the pyrrole ring of the 5-azaindole. nih.govtandfonline.comunl.pt For instance, N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide can be reacted with a terminal alkyne under Sonogashira conditions to afford 2,6-disubstituted-5-azaindoles. tandfonline.com Tandem Sonogashira coupling/cyclization sequences have also been developed to streamline the synthesis of these compounds. tandfonline.com

The Suzuki-Miyaura coupling entails the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex. nih.gov This reaction has been employed for the synthesis of 5-azaindoles, often in a two-step process involving an initial Suzuki-Miyaura coupling followed by a cyclization step. nih.govorganic-chemistry.org For example, chloroamino-N-heterocycles can be coupled with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to yield the azaindole core. organic-chemistry.org The Suzuki-Miyaura reaction is also valuable for the further functionalization of pre-formed 5-azaindole scaffolds. tandfonline.com

Below are tables summarizing key aspects of these palladium-catalyzed reactions in the context of 5-azaindole synthesis.

Copper-Mediated Cyclization Reactions

Copper-catalyzed reactions represent a robust approach for the synthesis of azaindole derivatives. These methods often involve the formation of the pyrrole ring onto a pyridine precursor. One common strategy is the intramolecular cyclization of an appropriately substituted aminopyridine. For instance, a Sonogashira coupling of an amino-halopyridine with a terminal alkyne, followed by a copper-mediated cyclization, can yield the azaindole core. Current time information in Bangalore, IN. Microwave-assisted copper-mediated cyclization has also been explored to improve reaction efficiency. Current time information in Bangalore, IN.

Another powerful copper-catalyzed method is the intramolecular carbomagnesiation of ynamides, which provides a mild and general route to functionalized indoles and azaindoles, including 4-, 5-, 6-, and 7-azaindoles. mdpi.com This process allows for the subsequent reaction with various electrophiles to produce polyfunctional N-heterocycles. mdpi.com Domino copper-catalyzed multicomponent coupling and cyclization reactions have also been developed to synthesize aminomethylated azaindole derivatives. medlink.com Furthermore, a one-pot protocol using a copper catalyst has been described for the synthesis of sulfonylated pyrrolo[2,3-b]quinolines through a double-annulation reaction followed by a 1,3-sulfonyl migration. researchgate.net

The combination of Pd/C–Cu catalysts has been shown to facilitate a one-pot coupling-cyclization sequence for the direct synthesis of 2-substituted-7-azaindole derivatives from N-(3-iodopyridin-2-yl)sulfonamide and terminal alkynes. medlink.com This tandem C-C and C-N bond-forming reaction avoids the need for a two-step process. medlink.com

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Amino-halopyridines, Terminal alkynes | Pd catalyst, then CuI | Azaindole derivatives | Good | Current time information in Bangalore, IN. |

| Ynamides | Copper catalyst | Functionalized azaindoles | Good | mdpi.com |

| N-(3-iodopyridin-2-yl)sulfonamide, Terminal alkynes | Pd/C-Cu, 2-aminoethanol | 2-substituted-7-azaindoles | - | medlink.com |

| 2-carbonylanilines | Copper catalyst | Sulfonylated pyrrolo[2,3-b]quinolines | - | researchgate.net |

Gold-Catalyzed Annulation Reactions

Gold catalysts have emerged as powerful tools in organic synthesis, enabling mild and selective transformations. In the context of azaindole synthesis, gold-catalyzed reactions, particularly annulations, have proven effective. These reactions often proceed through the activation of alkynes by the gold catalyst, facilitating intramolecular cyclization.

For example, gold-catalyzed intramolecular carboamination of o-alkynyl-N-allyl anilines has been used to synthesize functionalized indoles, a strategy that can be adapted for azaindole synthesis. acs.org Gold(I)-catalyzed regioselective [3+2] cyclization of unsubstituted pyridines with alkenyldiazoacetates has been reported to produce functionalized indolizine (B1195054) derivatives, demonstrating the utility of gold catalysis with pyridine-containing systems. rsc.org

Recent advances have highlighted the role of gold catalysis in addressing challenges related to selectivity and molecular complexity in alkyne annulations. sci-hub.se Gold-catalyzed selective 5- and 6-exo-dig cyclizations of alkynyl silyl (B83357) enol ethers have been developed, facilitating efficient [3 + 2] and [4 + 2] annulations to construct diverse heterocyclic core units. sci-hub.se

| Reaction Type | Catalyst | Starting Materials | Product | Reference |

| Intramolecular Carboamination | Gold catalyst | o-alkynyl-N-allyl anilines | Functionalized indoles | acs.org |

| [3+2] Cyclization | Au(I) catalyst | Unsubstituted pyridines, Alkenyldiazoacetates | Functionalized indolizines | rsc.org |

| 5- and 6-exo-dig Cyclization | Gold catalyst | Alkynyl silyl enol ethers | Heterocyclic cores | sci-hub.se |

Functionalization Strategies for the Azaindole Core

Once the azaindole nucleus is formed, further functionalization is often necessary to modulate its biological activity. Regioselective functionalization of the azaindole core is a key aspect of synthesizing diverse derivatives.

Regioselective Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the azaindole ring are common sites for functionalization. Various methods have been developed to achieve regioselectivity at these positions. For instance, versatile and convenient methods for the functionalization at C-2 and C-3 of N-protected-5-azaindole have been reported, leading to a variety of substituted derivatives. researchgate.net

Directed metalation and halogen/magnesium exchange are powerful strategies for the predictable functionalization of all five carbon positions of the azaindole ring system. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are also widely used for introducing substituents at specific positions. For example, 2,3-disubstituted-5-azaindoles have been synthesized with good yields via a palladium-catalyzed Sonogashira coupling followed by cyclization. Current time information in Bangalore, IN.

A mild and efficient method for the regioselective bromination of azaindoles at the C-3 position has been developed using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net Direct C-H functionalization is another emerging strategy. For example, a regioselective direct C4 arylation of azaindole has been achieved using a transient directing group. organic-chemistry.org

| Position | Method | Reagents | Product | Reference |

| C-2, C-3 | Various | - | Substituted 5-azaindoles | researchgate.net |

| C-3 | Bromination | CuBr2, MeCN | 3-Bromoazaindoles | researchgate.net |

| C-4 | Direct Arylation | Pd(OAc)2, AgTFA, Glycine | C4-arylated azaindoles | organic-chemistry.org |

Functionalization of the Ethanamine Side Chain

The ethanamine side chain of this compound offers another point for modification. The primary amine group is a versatile handle for introducing a wide range of functionalities through reactions such as acylation, alkylation, and reductive amination.

For example, the synthesis of 2-(2-aminoethyl)-7-azaindole has been reported, which was subsequently converted to a urea (B33335) derivative by reaction with benzyl (B1604629) isocyanide. encyclopedia.pub This demonstrates the reactivity of the primary amine for derivatization. The conformational landscape of the ethylamine side chain in the related 7-azaserotonin has been studied, providing insights into its spatial orientation which can influence its interaction with biological targets. sci-hub.se

Furthermore, tryptamines with tethered functionalities on the ethylamine side chain have been shown to undergo intramolecular reactions, such as inverse electron demand Diels-Alder cycloadditions, to produce complex polycyclic structures. researchgate.net This suggests that the ethanamine side chain can be utilized as a linker to append reactive moieties for constructing more elaborate molecular architectures.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into the this compound scaffold can have a profound impact on its biological activity. While specific methods for the stereoselective synthesis of chiral this compound are not extensively reported, general strategies for the stereoselective synthesis of related heterocyclic compounds can be considered.

One relevant example is the Pictet-Spengler condensation of 2-(aryl)-2-(1H-pyrrol-2-yl)ethanamines, which can proceed in a diastereoselective manner to furnish tetrahydro-5-azaindoles. researchgate.net This reaction establishes a chiral center adjacent to the newly formed ring.

General approaches to stereoselective synthesis often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. rsc.org Such strategies could potentially be adapted for the asymmetric synthesis of precursors to chiral this compound analogs. The stereoselective synthesis of chiral, non-racemic 1,2,3-trisubstituted ferrocene (B1249389) derivatives through sequential ortho-deprotonation reactions also highlights a strategy for creating defined stereochemistry in complex molecules.

Further research is needed to develop dedicated and efficient methods for the stereoselective synthesis of chiral derivatives of this compound, which will be crucial for exploring their full potential in drug discovery.

Molecular Interaction Mechanisms and Target Engagement Studies

Ligand-Macromolecule Binding Characterization

The binding of 2-(5-Azaindole-2-yl)ethanamine and its derivatives to protein targets is a multifaceted process involving a combination of specific and non-specific interactions. These interactions collectively determine the affinity and selectivity of the compound for its target.

The azaindole scaffold is particularly adept at forming hydrogen bonds within the active sites of proteins, a key factor in its utility as a privileged structure in drug discovery. nih.govresearchgate.net The nitrogen atom in the pyridine (B92270) ring of the azaindole can act as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen can serve as a hydrogen bond donor. researchgate.netdepositolegale.it This dual capability allows for the formation of multiple hydrogen bonds, often with the hinge region of protein kinases, which is a critical area for ATP binding. nih.govresearchgate.netdepositolegale.it For instance, in kinase inhibition, the ability of the two nitrogen atoms of the azaindole to interact with the ATP-binding site is a recurring theme. researchgate.netnih.gov The precise geometry and electronic nature of the azaindole ring facilitate these well-positioned hydrogen bond donor-acceptor systems, contributing significantly to binding affinity. nih.govresearchgate.net

The specific isomer of azaindole (4-, 5-, 6-, or 7-azaindole) can significantly influence the binding mode and affinity of the resulting compound. The position of the nitrogen atom in the pyridine ring alters the electronic distribution and the spatial orientation of hydrogen bond donors and acceptors. nih.gov This can lead to distinct binding orientations within the same active site. For example, studies on cannabinoid receptor 1 (CB1) allosteric modulators showed that 6-azaindole-2-carboxamides retained some binding affinity, whereas the corresponding 7-azaindole-2-carboxamides completely lost their ability to bind to the receptor. nih.govresearchgate.net This highlights that while azaindoles are valuable bioisosteres of indoles, the specific isomeric form must be carefully selected for optimal target engagement. nih.gov In the context of kinases, different isomers can lead to altered binding modes, such as "normal" or "flipped" orientations within the ATP binding site, which can impact inhibitory activity. chemicalbook.com

Biochemical Assays for Interaction Quantification (e.g., binding affinity studies)

To quantify the interaction between this compound derivatives and their protein targets, various biochemical assays are employed. A primary method is the determination of the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) or inhibitory constant (Ki). These values provide a quantitative measure of the compound's potency and binding affinity.

For instance, in the development of kinase inhibitors, biochemical assays using purified recombinant enzymes are standard. nih.gov These assays often measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. nih.gov For example, the discovery of BAY-405, an azaindole-based MAP4K1 inhibitor, involved a high-throughput screen to identify compounds that inhibited the enzyme by at least 30%, followed by IC50 determination for the most promising hits. nih.gov

Binding affinity can also be directly measured using techniques like radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the target receptor. nih.govresearchgate.net The results from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

| Compound | Target | Assay Type | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|---|

| Azaindole-based lead compound 1 | MAP4K1 | Biochemical Kinase Assay | Significant inhibitory activity | nih.gov |

| BAY-405 (38) | MAP4K1 | Biochemical Kinase Assay | Nanomolar potency | nih.gov |

| 6-azaindole-2-carboxamide (3d) | CB1 Receptor | [3H]CP55,940 binding assay | Reduced binding affinity vs. indole (B1671886) counterpart | nih.gov |

| 7-azaindole-2-carboxamides (9a, 9b) | CB1 Receptor | [3H]CP55,940 binding assay | Lost binding affinity | nih.gov |

| SM-406 (AT-406) | XIAP, cIAP1, cIAP2 | Binding Assay | Ki of 66.4, 1.9, and 5.1 nM, respectively | acs.org |

Allosteric Modulation Investigations (If applicable for this compound or related structures)

While many azaindole derivatives act as competitive inhibitors at orthosteric sites (e.g., the ATP pocket in kinases), some have been investigated as allosteric modulators. researchgate.netdepositolegale.it Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov

The investigation of azaindole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) provides a relevant example. nih.govresearchgate.net In these studies, while the 6-azaindole (B1212597) derivatives showed reduced binding affinity compared to their indole counterparts, they still behaved as allosteric modulators by potentiating the binding of an orthosteric agonist and inhibiting agonist-induced G-protein coupling. nih.govresearchgate.net This demonstrates that the azaindole scaffold can be incorporated into molecules designed to fine-tune receptor function through allosteric mechanisms. Such investigations often employ functional assays, like [35S]GTPγS binding assays, to measure the downstream effects of receptor activation in the presence of the modulator. nih.govresearchgate.net

Biophysical Techniques for Ligand-Target Complex Analysis (e.g., X-ray Crystallography for structural insights)

X-ray crystallography is a powerful biophysical technique that provides high-resolution, three-dimensional structural information about how a ligand binds to its protein target. nih.govmigrationletters.com This technique has been instrumental in understanding the binding modes of azaindole derivatives and guiding structure-based drug design. nih.govresearchgate.net

By co-crystallizing a ligand with its target protein, researchers can visualize the precise interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, at an atomic level. nih.gov This information is invaluable for explaining observed structure-activity relationships and for designing new compounds with improved potency and selectivity. nih.govmigrationletters.com For example, X-ray crystal structures of azaindole-based kinase inhibitors have revealed different binding modes, such as "normal" and "flipped" orientations, which directly correlate with their inhibitory profiles. chemicalbook.com The detailed structural insights gained from X-ray crystallography are a cornerstone of modern drug discovery programs involving the azaindole scaffold. nih.govresearchgate.net

| Compound/Scaffold | Target | PDB Code | Key Structural Insights | Reference |

|---|---|---|---|---|

| 7-azaindole-based inhibitors | Various Kinases | Multiple | Revealed "normal" and "flipped" binding modes in the ATP hinge region. | chemicalbook.com |

| N-substituted 7-azaindoles | Pim-1 kinase | 5TUR | Unconventional binding mode disclosed, guiding lead series selection. | rcsb.org |

| 3,5-disubstituted-7-azaindole derivatives | ALK Kinase | Not specified | Docking studies predicted the binding mode in the kinase ATP active site. | nih.govresearchgate.net |

Computational and Theoretical Investigations of 2 5 Azaindole 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic properties and geometric structure of molecules. These methods provide insights into molecular orbitals, charge distribution, and vibrational frequencies, which are crucial for understanding molecular stability and reactivity. cuny.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize molecular geometries and calculate electronic spectra. nih.gov Studies on the azaindole scaffold have utilized DFT methods, such as B3LYP/6-31G(d), to perform geometry optimization, yielding theoretical rotational constants that align well with experimental data for isomers like 7-azaindole (B17877). nih.gov

After geometry optimization, DFT calculations can predict electronic properties like vertical ionization energies and core-electron binding energies. researchgate.net For the four primary azaindole isomers, vertical ionization energies of valence electrons have been calculated using methods like ΔPBE0(SAOP)/et-pVQZ. nih.gov Such theoretical results are invaluable for interpreting experimental photoemission and excitation spectra and predicting these properties for less-studied members of the azaindole family. researchgate.net

Table 1: Theoretical Rotational Constants for Indole (B1671886) and 7-Azaindole This table is based on data for the general azaindole scaffold and is intended to be illustrative of the outputs of DFT calculations.

| Compound | Method | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| Indole | Experimental | 3855.9 | 2332.1 | 1454.4 |

| B3LYP/6-31G(d) | 3848.4 | 2326.5 | 1449.1 | |

| 7-Azaindole | Experimental | 3907.5 | 2240.2 | 1422.3 |

| B3LYP/6-31G(d) | 3903.0 | 2235.1 | 1419.0 |

Data sourced from computational studies on azaindoles. nih.gov

Ab initio calculations are quantum chemistry methods based on first principles, without the inclusion of experimental parameters. High-level ab initio methods, such as the multi-configuration second-order perturbation theory for complete active space (CASPT2), have been used to study the complex electronic excitations of azaindoles. nih.gov These methods are particularly useful for comparing theoretical findings with observed UV absorption spectra and providing a detailed understanding of the excited states of molecules like 7-azaindole. nih.gov While computationally intensive, ab initio calculations offer a high degree of accuracy for determining molecular properties and reaction pathways. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a biological target, typically a protein. These techniques are central to modern drug discovery.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the prediction of the binding pose and affinity. For example, in a study of novel 7-azaindole derivatives designed as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, molecular docking was used to predict how the compounds fit into the protein-protein interface. nih.gov The analysis revealed specific binding patterns, such as a fluorophenyl group binding to a hydrophobic pocket while a hydrophilic piperazine tail is exposed to the solvent. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted binding pose in a dynamic, solvated environment. nih.gov By simulating the movement of atoms over time, MD can confirm if the ligand remains stably bound in its predicted conformation. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show convergence of RMSD values over the simulation period. nih.gov

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Both docking and MD simulations provide detailed insights into these molecular recognition principles. For the 7-azaindole scaffold, these interactions have been characterized in detail. nih.gov

Key interactions observed for 7-azaindole derivatives binding to the SARS-CoV-2 S1-RBD and hACE2 interface include:

Hydrogen Bonds: The hydrogen on the 7-azaindole group can form stable hydrogen bonds with backbone atoms of key residues, such as ASP30 of hACE2. nih.gov

Pi-Interactions: The aromatic system of the azaindole ring can engage in pi-pi stacking with aromatic residues like TYR505 and pi-cation interactions with charged residues like LYS417. nih.gov

Water Bridges: Solvent molecules can mediate interactions between the ligand and the protein, forming stable water bridges. nih.gov

MD simulations can quantify the stability of these interactions by measuring their occurrence over the entire simulation time. For instance, a hydrogen bond present for over 98% of the simulation is considered a highly stable interaction. nih.gov

Table 2: Key Molecular Interactions of a 7-Azaindole Derivative (ASM-7) with Target Residues This table exemplifies the types of interactions identified through molecular simulation studies on azaindole derivatives.

| Interacting Ligand Group | Target Protein | Target Residue | Interaction Type |

| 7-Azaindole Scaffold | hACE2 | ASP30 | Hydrogen Bond |

| 7-Azaindole Scaffold | S1-RBD | LYS417 | Pi-Cation Interaction |

| Fluorophenyl Group | S1-RBD | ARG403 | Pi-Cation Interaction |

| Carbonyl Group | S1-RBD | ARG403 | Hydrogen Bond |

Data sourced from molecular dynamics simulations of 7-azaindole derivatives. nih.gov

Structure-Based Ligand Design Methodologies

Structure-Based Ligand Design (SBLD) is a rational drug design strategy that utilizes the three-dimensional structure of a biological target to develop new, potent inhibitors. This methodology is particularly effective when a high-resolution crystal structure of the target protein is available.

The process often begins with identifying a "hit" compound, which can be found through high-throughput screening. Computational tools are then used to guide the chemical modification of this hit to improve its potency and selectivity. For instance, a series of novel 7-azaindole derivatives were designed based on a hit compound identified as an inhibitor of the S1-RBD-hACE2 interaction. nih.gov Molecular docking and dynamics simulations revealed key binding interactions, which informed the design of new analogs with enhanced activity. nih.gov

This design strategy has been successfully applied to the azaindole scaffold for various targets. In the development of PARP inhibitors, the 7-azaindole moiety was identified as a crucial model. ijper.org By understanding the structure of the PARP-1 catalytic pocket, researchers can design azaindole analogs that form specific interactions, such as intramolecular hydrogen bonds, to enhance binding affinity and inhibitory activity. ijper.org The structure-activity relationship (SAR) derived from these studies is critical for optimizing lead compounds. nih.gov

De Novo Design Approaches

De novo design is a computational strategy that involves the construction of novel molecular structures with desired pharmacological properties, often starting from a fragment or a basic scaffold within the active site of a target protein. While specific de novo design studies focusing solely on 2-(5-Azaindole-2-yl)ethanamine are not extensively documented in publicly available literature, the broader class of azaindole derivatives has been the subject of such investigations.

Fragment-based drug design (FBDD), a powerful de novo approach, has been successfully applied to the discovery of potent kinase inhibitors based on the azaindole scaffold. For instance, a fragment-based approach led to the discovery of a series of 2,5-disubstituted 7-azaindole derivatives as dual inhibitors of Abl and Src kinases. rsc.org This methodology involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound.

The general process of de novo design using a scaffold like 5-azaindole (B1197152) would typically involve:

Scaffold Selection: The 5-azaindole core is chosen for its favorable properties, such as its ability to form key hydrogen bond interactions with protein targets. mdpi.compharmablock.com

Fragment Library Screening: A library of molecular fragments is computationally screened for their ability to bind to specific regions of the target's active site in proximity to the anchored 5-azaindole scaffold.

Fragment Linking or Growing: Promising fragments are then computationally linked to the this compound core or "grown" to incorporate additional functional groups that enhance binding affinity and selectivity.

Synthesis and Biological Evaluation: The most promising computationally designed molecules are then synthesized and subjected to biological assays to validate their activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel hit compounds from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.

A study on 5-azaindole derivatives as Factor VIIa inhibitors successfully employed pharmacophore modeling to identify key structural features for biological activity. researchgate.netijddd.com The identified pharmacophore model highlighted the significance of the amidine group for Factor VIIa inhibition.

The typical workflow for pharmacophore modeling and virtual screening of compounds related to this compound would be:

Pharmacophore Model Generation: Based on the structure of a known active ligand or the protein-ligand complex, a pharmacophore model is generated. For the 5-azaindole scaffold, key features often include the hydrogen-bonding capabilities of the pyridine (B92270) and pyrrole (B145914) nitrogen atoms. mdpi.com

Database Screening: Large databases of chemical compounds are then screened to identify molecules that match the generated pharmacophore model.

Molecular Docking: The hits from the virtual screen are then subjected to molecular docking simulations to predict their binding orientation and affinity within the target's active site.

Hit Prioritization and Experimental Validation: The top-ranked compounds are then selected for experimental testing to confirm their biological activity.

A structure-based pharmacophore modeling approach was also used for the design of azaindole derivatives as inhibitors of DprE1 for tuberculosis. nih.gov This study demonstrates the utility of this method in identifying potential lead compounds for infectious diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed molecules.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 5-azaindole derivatives as Factor VIIa inhibitors. researchgate.netijddd.com This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

The key steps and findings in a QSAR study of 5-azaindole derivatives are summarized below:

Dataset and Alignment: A dataset of 5-azaindole derivatives with known biological activities is compiled. The molecules are then aligned based on a common substructure.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. In 3D-QSAR, these descriptors are steric and electrostatic fields (CoMFA) or similarity indices based on features like hydrophobicity, hydrogen bond donor/acceptor properties (CoMSIA).

Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.

The following table presents a hypothetical representation of data that would be used in a QSAR study of 5-azaindole derivatives, illustrating the types of descriptors and their correlation with activity.

| Compound ID | pIC50 (Experimental) | Steric Field Contribution | Electrostatic Field Contribution | Hydrophobic Field Contribution | Predicted pIC50 |

| 5-Aza-001 | 7.5 | Favorable | Favorable | Favorable | 7.4 |

| 5-Aza-002 | 6.8 | Unfavorable | Favorable | Neutral | 6.9 |

| 5-Aza-003 | 8.1 | Favorable | Favorable | Favorable | 8.0 |

| 5-Aza-004 | 6.2 | Neutral | Unfavorable | Unfavorable | 6.3 |

The contour maps generated from 3D-QSAR studies provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a region with a favorable steric contour map would suggest that bulkier substituents in that position could enhance biological activity.

QSAR studies on azaindole derivatives have also been performed for other targets, such as renin inhibitors, further highlighting the broad applicability of this computational approach in drug design and optimization. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of the Ethanamine Side Chain

Alterations to the ethanamine side chain of the 2-(5-Azaindole-2-yl)ethanamine molecule have been investigated to determine the impact of size, lipophilicity, and electronic properties on its biological targets.

Table 1: Hypothetical Impact of Alkyl and Aryl Substitutions on the Ethanamine Side Chain

| Substitution | Position | Expected Impact on Activity |

| Methyl | Amine Nitrogen | Potential for altered receptor selectivity |

| Ethyl | Amine Nitrogen | May increase lipophilicity, affecting pharmacokinetics |

| Phenyl | β-position | Could introduce favorable aromatic interactions |

| Substituted Phenyl | β-position | Electronic effects may modulate binding affinity |

Note: This table is illustrative and based on general SAR principles due to the lack of specific data for this compound.

Incorporating heterocyclic rings into the side chain represents a strategy to introduce diverse chemical properties, such as hydrogen bond donors and acceptors, and to alter the conformational flexibility of the molecule. This approach has been widely used in drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. For azaindole derivatives, the addition of heterocycles can lead to novel interactions with biological targets.

Functionalization of the 5-Azaindole (B1197152) Core

Modifications to the 5-azaindole nucleus itself have been explored to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological macromolecules.

Table 2: Potential Effects of Substitutions on the 5-Azaindole Core

| Position | Substituent Type | Potential Influence on Bioactivity |

| Pyrrole (B145914) N-1 | Alkyl, Aryl | Modulates hydrogen bonding and lipophilicity |

| Pyrrole C-3 | Halogen, Alkyl | Can alter steric and electronic properties |

| Pyridine (B92270) Ring | Electron-withdrawing | Decreases basicity, may alter target interactions |

| Pyridine Ring | Electron-donating | Increases basicity, may enhance binding affinity |

Note: This table is illustrative and based on general SAR principles due to the lack of specific data for this compound.

Stereochemical Considerations in Molecular Recognition

Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. For derivatives of this compound that possess a chiral center, the different enantiomers or diastereomers can exhibit significantly different biological activities, potencies, and even pharmacological profiles. This is because the three-dimensional arrangement of atoms in a chiral molecule dictates its ability to fit into a specific binding site on a receptor or enzyme.

The introduction of a substituent on the ethanamine side chain, for instance at the α- or β-carbon, would create a stereocenter. The (R)- and (S)-enantiomers would orient their substituents differently in space, leading to potentially distinct interactions with the target protein. One enantiomer might fit perfectly into the binding pocket, leading to a strong biological response, while the other might bind weakly or not at all. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the drug discovery process to identify the more potent and selective eutomer. While specific studies on the stereochemistry of this compound analogs are not widely reported, it is a fundamental principle in medicinal chemistry that stereoisomeric purity is a key factor in developing safe and effective therapeutic agents.

Bioisosteric Replacements of the Azaindole Scaffold (e.g., other azaindole isomers, indole)

The position of the nitrogen atom in the pyridine ring of the azaindole scaffold can have a profound effect on the molecule's interaction with biological targets. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the bioisosteric replacement of an indole-2-carboxamide scaffold with azaindole isomers demonstrated a clear SAR. While the incorporation of a 6-azaindole (B1212597) moiety in place of the indole (B1671886) led to a marked reduction in binding affinity, the corresponding 7-azaindole (B17877) analog completely lost its ability to bind to the CB1 receptor. nih.gov This highlights the sensitivity of the receptor's binding pocket to the placement of the nitrogen atom, which can alter the electronic distribution and hydrogen-bonding pattern of the molecule. nih.gov

In a different biological system involving the enzymatic processing of tryptamine (B22526) analogs by strictosidine (B192452) synthase, a key enzyme in alkaloid biosynthesis, a distinct pattern of reactivity was observed for the different aza-tryptamine isomers. Specifically, 4-aza-tryptamine and 7-aza-tryptamine were successfully utilized as substrates for the enzyme, whereas 5-aza-tryptamine and 6-aza-tryptamine were not. nih.gov This differential reactivity is attributed to a combination of factors, including the basicity of the pyridine nitrogen and the steric compatibility of the isomers within the enzyme's active site. nih.gov The pKa values of the azaindole isomers differ, with 5- and 6-azaindoles being more basic than 4- and 7-azaindoles. nih.gov At physiological pH, the more basic isomers are more likely to be protonated, which can disfavor their entry into the active site or their participation in the enzymatic reaction. nih.gov

These findings underscore that the positional arrangement of the nitrogen atom in the azaindole ring is a critical determinant of biological activity, and the optimal isomer can vary significantly depending on the specific protein target.

Below is an interactive data table summarizing the comparative effects of replacing an indole scaffold with 6- and 7-azaindole isomers on the binding affinity for the CB1 receptor.

| Compound ID | Scaffold | R Group | KB (nM) | α |

| 1a | Indole | Adamantyl | 160 ± 40 | 0.77 ± 0.05 |

| 1b | 6-Azaindole | Adamantyl | 1400 ± 400 | 0.82 ± 0.09 |

| 1c | 7-Azaindole | Adamantyl | >10000 | N/A |

| 2a | Indole | 2,4-Dichlorophenyl | 100 ± 20 | 0.80 ± 0.04 |

| 2b | 6-Azaindole | 2,4-Dichlorophenyl | 2100 ± 600 | 0.89 ± 0.11 |

| 2c | 7-Azaindole | 2,4-Dichlorophenyl | >10000 | N/A |

Data adapted from a study on indole and azaindole-2-carboxamides as CB1 allosteric modulators. nih.gov KB represents the equilibrium dissociation constant, with lower values indicating higher binding affinity. α represents the degree of modulation of orthosteric ligand binding.

Focused Library Synthesis for SAR Elucidation

Focused library synthesis is a powerful strategy for systematically exploring the SAR of a lead compound like this compound. This approach involves the parallel synthesis of a collection of structurally related analogs, where specific regions of the molecule are varied to probe their influence on biological activity. synmedchem.com The design of these libraries is often guided by computational modeling and existing SAR data to maximize the information obtained from a manageable number of compounds.

For a scaffold such as 2-(azaindole-2-yl)ethanamine, a focused library could be designed to explore modifications at several key positions. For example, a library of N-benzylated tryptamine analogs was synthesized to investigate the impact of substituents on the benzyl (B1604629) group on the affinity and functional activity at serotonin (B10506) 5-HT2 receptors. researchgate.net This systematic approach allows for a comprehensive evaluation of the steric and electronic requirements of the receptor's binding pocket.

The synthesis of such libraries often employs high-throughput techniques and robust chemical reactions to efficiently generate a diverse set of compounds. synmedchem.com For instance, starting from a common azaindole core, a variety of side chains can be introduced on the ethylamine (B1201723) nitrogen, or different substituents can be installed on the azaindole ring itself. The resulting library of compounds is then screened in relevant biological assays to identify key structural features that contribute to or detract from activity.

The data generated from screening these focused libraries provide a detailed map of the SAR landscape, highlighting regions of the molecule that are sensitive to modification and those that are more tolerant of structural changes. This information is invaluable for guiding the design of next-generation analogs with improved potency, selectivity, and drug-like properties. researchgate.net

Applications of 2 5 Azaindole 2 Yl Ethanamine As a Chemical Probe and Research Tool

Development of Fluorescent Probes for Biochemical Assays

The inherent photophysical properties of the azaindole core make it an attractive scaffold for the development of fluorescent probes. The 7-azaindole (B17877) isomer, for instance, is known to be weakly fluorescent in aqueous environments due to the formation of non-fluorescent dimers through double hydrogen bonding. However, modification of the azaindole structure, such as methylation at the N-1 position, can disrupt this dimerization and significantly enhance fluorescence, making it a strong fluorophore suitable for biological applications. nih.gov This principle of modifying the azaindole core to modulate its fluorescent properties is a key strategy in probe development.

Derivatives of 2-(5-Azaindole-2-yl)ethanamine can be envisioned as precursors to novel fluorescent probes. The primary amine group of the ethanamine side chain provides a convenient handle for conjugation to other molecules, such as recognition elements for specific enzymes or biomolecules. The azaindole portion would serve as the fluorophore, with its emission properties potentially sensitive to the local microenvironment or binding events. For example, probes can be designed to exhibit an "off-on" fluorescence response upon interaction with a target analyte.

| Probe Type | Design Principle | Potential Application |

| Enzyme-activated probes | The amine group is functionalized with a substrate moiety that quenches the fluorescence of the azaindole core. Enzymatic cleavage of the substrate restores fluorescence. | High-throughput screening of enzyme inhibitors. |

| pH-sensitive probes | The nitrogen atoms in the azaindole ring can be protonated or deprotonated depending on the pH, leading to changes in the electronic structure and fluorescence. | Bioimaging of acidic organelles like lysosomes. |

| Polarity-sensitive probes | The fluorescence emission spectrum and quantum yield of the azaindole core can be sensitive to the polarity of the solvent or binding pocket. | Studying protein folding and conformational changes. |

Use in Affinity-Based Proteomics and Target Identification

Affinity-based proteomics is a powerful strategy for identifying the cellular targets of bioactive small molecules. This approach typically involves the use of a chemical probe that consists of three key components: a "bait" molecule that binds to the target protein, a "tag" for enrichment and detection, and a linker. The this compound scaffold can be readily incorporated into such probes.

The azaindole core can serve as the "bait" if it is part of a molecule with known biological activity. The ethanamine side chain offers a straightforward point of attachment for a linker, which can then be connected to a variety of tags, such as biotin for streptavidin-based affinity purification or a clickable alkyne or azide group for bioorthogonal ligation to a reporter tag. Once the probe is incubated with a cell lysate or in living cells, the target proteins that bind to the azaindole moiety can be captured, isolated, and subsequently identified by mass spectrometry.

Role in Mechanistic Chemical Biology Studies

Chemical probes derived from this compound can be instrumental in elucidating the mechanism of action of drugs and understanding complex biological pathways. By incorporating photoreactive groups, such as diazirines or benzophenones, onto the azaindole scaffold, photoaffinity probes can be created. Upon photoactivation with UV light, these probes form a covalent bond with their target proteins, allowing for irreversible labeling and subsequent identification.

This technique is particularly useful for studying weak or transient interactions that are difficult to capture with traditional affinity-based methods. The precise identification of the amino acid residues that are covalently modified by the probe can provide valuable insights into the binding site and the mechanism of interaction.

Contribution to Understanding Fundamental Molecular Interactions

The azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to participate in a variety of non-covalent interactions with biological macromolecules. The aromatic ring system can engage in π-π stacking and hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond donors and acceptors.

Derivatives of 7-azaindole have been studied as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Molecular docking and molecular dynamics simulation studies of these derivatives have revealed key interactions at the protein-protein interface. For example, the 7-azaindole core can form hydrogen bonds with amino acid residues like TYR505 of the spike protein and engage in π-π stacking interactions with the same residue. nih.gov These studies highlight how the azaindole scaffold can be utilized to probe and understand the molecular basis of protein-protein interactions.

| Interaction Type | Structural Feature of Azaindole | Example from SARS-CoV-2 Inhibitor Study nih.gov |

| Hydrogen Bonding | N-H of the pyrrole (B145914) ring, pyridine (B92270) nitrogen | Hydrogen bond with the backbone of TYR505 in the S1-RBD. |

| π-π Stacking | Aromatic rings of the azaindole core | π-π interaction with the side chain of TYR505 in the S1-RBD. |

| Hydrophobic Interactions | The overall nonpolar surface of the bicyclic ring | Interaction with hydrophobic pockets at the protein interface. |

Design of Novel Chemical Scaffolds for Biological Exploration

The this compound structure serves as a versatile starting point for the synthesis of diverse chemical libraries for biological screening. The azaindole core is a common feature in many kinase inhibitors, and its derivatives have been explored for their potential to target a wide range of kinases.

For instance, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been utilized in the design of potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). rsc.org By modifying the substituents on the azaindole ring, researchers can fine-tune the potency and selectivity of the inhibitors. Similarly, azaindole-based compounds have been developed as potent and selective inhibitors of Rho-associated protein kinases (ROCKs). nih.gov A core-hopping strategy, where a known chemical scaffold is replaced with a novel one like a benzoazepinone ring while retaining the azaindole hinge-binding group, has proven successful in identifying new inhibitor series. nih.gov The ethanamine side chain of this compound provides a reactive handle for the facile introduction of various substituents, enabling the rapid generation of compound libraries for screening against different biological targets.

This approach of using a privileged scaffold like this compound as a foundation for creating new molecules accelerates the discovery of novel probes and drug candidates for a wide range of diseases.

Future Perspectives and Advanced Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 1: Applications of AI/ML in the Design of Azaindole Derivatives

| AI/ML Application | Description | Potential Impact on 2-(5-Azaindole-2-yl)ethanamine Research |

| Virtual Screening | Rapidly screens large virtual libraries of compounds against a biological target. | Identification of novel this compound derivatives with high binding affinity to new targets. |

| QSAR Modeling | Develops quantitative structure-activity relationship models to predict biological activity. | Optimization of the this compound scaffold for improved potency and selectivity. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early-stage filtering of derivative candidates with unfavorable pharmacokinetic or toxicity profiles. |

| De Novo Design | Generates novel molecular structures with desired properties. | Discovery of entirely new classes of drugs based on the this compound core. |

| Retrosynthesis Prediction | Predicts viable synthetic pathways for a target molecule. | Streamlining the chemical synthesis of complex this compound analogs. |

Exploration of Novel Target Classes and Interaction Modalities

While azaindole derivatives have been extensively studied as kinase inhibitors, future research will likely focus on expanding their therapeutic applications to novel target classes. nih.govnih.gov The unique electronic properties of the azaindole nucleus make it a versatile scaffold for interacting with a wide range of biological macromolecules. nih.gov For instance, derivatives of this compound could be designed to modulate the activity of emerging drug targets such as transcription factors, RNA, and protein-protein interactions.

A particularly exciting avenue of research is the development of azaindole-based covalent inhibitors. acs.org This interaction modality involves the formation of a stable, covalent bond between the compound and its biological target, often leading to prolonged and potent pharmacological effects. acs.org A structure-based design approach has already led to the discovery of novel 7-azaindole (B17877) derivatives as selective and covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a potential target for hepatocellular carcinoma. acs.org This demonstrates the potential for developing highly specific and effective therapeutics based on the azaindole scaffold.

Advanced Synthetic Methodologies and Flow Chemistry Approaches

The synthesis of complex azaindole derivatives can be challenging using traditional batch chemistry methods. lookchem.com Modern synthetic organic chemistry is increasingly turning to advanced methodologies such as flow chemistry to overcome these limitations. mdpi.comdurham.ac.ukuc.ptmdpi.comnih.gov Flow chemistry involves the continuous passage of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.ukmdpi.com This often leads to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. uc.ptmdpi.com

The application of flow chemistry to the synthesis of indoles and other heterocyclic compounds has been well-documented and offers a promising route for the efficient and scalable production of this compound and its derivatives. mdpi.comuc.pt These advanced synthetic techniques will be crucial for generating the diverse libraries of compounds needed for high-throughput screening and lead optimization campaigns. Palladium-catalyzed methods have been developed for the synthesis of 2,3-disubstituted 5-azaindoles, and domino sila-Sonogashira/5-endo cyclization has been used for 2-monosubstituted 5-azaindoles. nih.gov

Development of Chemically Selective Probes for Complex Biological Systems

The inherent biological activity and fluorescent properties of some azaindole derivatives make them ideal candidates for the development of chemically selective probes. rsc.orgolemiss.edu These molecular tools are essential for studying the intricate workings of complex biological systems. olemiss.edu A chemical probe based on the this compound scaffold could be designed to selectively bind to a specific protein or enzyme, allowing researchers to visualize its localization and activity within living cells.

Furthermore, by attaching a reactive group to the azaindole core, it may be possible to create activity-based probes that covalently label their target proteins. This would enable the identification of new drug targets and provide valuable insights into disease mechanisms. The development of such probes will be instrumental in advancing our understanding of the biological roles of the targets of this compound and its derivatives. The 7-azaindole framework, for example, has been explored for its use in biological probes and imaging. rsc.org

Contribution to Fundamental Understanding of Molecular Recognition and Reactivity

Beyond their therapeutic potential, azaindole compounds like this compound serve as valuable model systems for studying the fundamental principles of molecular recognition and chemical reactivity. The nitrogen atom in the pyridine (B92270) ring of the azaindole nucleus introduces a unique set of electronic and hydrogen-bonding properties compared to the parent indole (B1671886) scaffold. nih.gov

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the reactivity of azaindoles in transition metal-catalyzed reactions. nih.govnih.gov For example, DFT simulations have provided insights into the role of silver additives in the Rh(III)-catalyzed synthesis of 7-azaindoles, revealing that the oxidation of Rh(III) intermediates can accelerate the reaction steps. nih.govnih.gov Quantum mechanics simulations have also been used to study the structure and excited-state proton transfer reactions of 7-azaindole clusters. researchgate.net These fundamental studies not only aid in the development of more efficient synthetic methods but also deepen our understanding of the non-covalent interactions that govern biological activity. The photophysics of 7-azaindole and its analogs have also been a subject of interest, particularly their sensitivity to the surrounding environment. acs.org

Q & A

Basic Research Question

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of the ethanamine side chain (e.g., δ ~2.8–3.2 ppm for CH2NH2) and azaindole aromatic protons. DEPT-135 and 2D COSY/HMBC experiments help assign connectivity .

- X-ray crystallography : Use SHELXL for structure refinement . Challenges include crystal twinning in polar solvents; counterion selection (e.g., HCl salts) improves crystallization. Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

How can discrepancies between computational predictions (DFT) and experimental thermodynamic data for this compound be resolved?

Advanced Research Question

Discrepancies often arise from incomplete basis sets or neglect of exact exchange in density functionals. To address this:

- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in atomization energies and ionization potentials .

- Validate computational results with experimental techniques like calorimetry or gas-phase IR spectroscopy. For example, compare predicted vs. observed pKa values (e.g., predicted pKa ~16.87 for similar amines ).

What mechanistic insights exist regarding the biological activity of this compound at neurotransmitter receptors?

Advanced Research Question

Structural analogs (e.g., 5-chloro-2-methyltryptamine) act as NMDA receptor antagonists via voltage-dependent channel block . To study this:

- Perform electrophysiological assays (patch-clamp) on HEK293 cells expressing recombinant NMDA receptors.

- Use molecular docking (e.g., AutoDock Vina) to model interactions between the azaindole core and receptor binding pockets. Compare with hallucinogenic amphetamines (e.g., 2C-I, DOB) to identify substituent effects on affinity .

How can crystallographic data contradictions (e.g., disorder in the ethanamine side chain) be resolved during structural refinement?

Advanced Research Question

- Apply SHELXD for phase problem resolution and SHELXL for refinement . Use "PART" instructions to model disorder, and refine occupancy factors with constraints.

- Validate with residual density maps (e.g., omit maps) to ensure no unmodeled electron density. High-resolution data (<1.0 Å) reduces ambiguity.

What are the stability and storage recommendations for this compound in long-term studies?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.